BenchChemオンラインストアへようこそ!

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Lipophilic ligand efficiency Physicochemical property mTOR inhibitor optimization

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797670-41-7) is a synthetic urea-morpholinopyrimidine derivative positioned within the broader chemical series of dual mTORC1/mTORC2 kinase inhibitors. Its core scaffold—a 4-(dimethylamino)-2-morpholinopyrimidine linked via a urea bridge to a substituted phenyl ring—is a hallmark of the lead optimization campaign that ultimately produced the clinical candidate AZD3147.

Molecular Formula C17H20F2N6O2
Molecular Weight 378.384
CAS No. 1797670-41-7
Cat. No. B2674720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
CAS1797670-41-7
Molecular FormulaC17H20F2N6O2
Molecular Weight378.384
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3
InChIInChI=1S/C17H20F2N6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-13-4-3-11(18)9-12(13)19/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26)
InChIKeyGSVPIIKBDUFGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797670-41-7): Compound Identity and mTOR Kinase Class Context


1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797670-41-7) is a synthetic urea-morpholinopyrimidine derivative positioned within the broader chemical series of dual mTORC1/mTORC2 kinase inhibitors [1]. Its core scaffold—a 4-(dimethylamino)-2-morpholinopyrimidine linked via a urea bridge to a substituted phenyl ring—is a hallmark of the lead optimization campaign that ultimately produced the clinical candidate AZD3147 [2]. The compound features a 2,4-difluorophenyl terminal group, a specific substitution pattern that differentiates it from other mono-halogenated, chloro-methyl, ethyl, or alkoxy-phenyl analogs within the same chemotype. While the compound is listed by chemical vendors as a research reagent, its explicit pharmacological profiling data remains unpublished in the open literature.

Why Urea-Morpholinopyrimidine mTOR Inhibitors Cannot Be Interchanged: The Procurement Case for CAS 1797670-41-7


Within the urea-morpholinopyrimidine mTOR inhibitor class, minor structural modifications to the terminal aryl group and the pyrimidine substitution pattern profoundly impact target affinity, kinase selectivity, and cellular potency [1]. The SAR campaign described by Pike et al. demonstrated that substitution at the phenyl ring of the urea moiety directly modulates both mTORC1 and mTORC2 inhibitory activity, with certain halogenation patterns (e.g., 2,4-difluoro versus 2-chloro-4-methyl or 2-ethyl) yielding divergent IC50 values, lipophilic ligand efficiency, and off-target kinase profiles [1]. Furthermore, 3D-QSAR and molecular docking studies on urea-morpholinopyrimidine analogs have identified Lys802, Ser806, Lys808, and Val882 as key active-site residues whose interactions are exquisitely sensitive to subtle electronic and steric variations in the phenyl substituent [2]. Therefore, substituting CAS 1797670-41-7 with a structurally similar but non-identical analog—even one sharing the same core scaffold—carries a material risk of altered target engagement, reduced cellular activity, or unintended polypharmacology that cannot be predicted without explicit comparative experimental data.

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797670-41-7)


2,4-Difluorophenyl Substitution Confers Distinct LogP and Lipophilic Ligand Efficiency Relative to Non-Fluorinated and Mono-Halogenated Analogs

The AZD3147 lead optimization campaign established that lipophilic ligand efficiency (LLE = pIC50 − logP) is a critical composite parameter driving compound progression in the urea-morpholinopyrimidine mTOR inhibitor series [1]. The 2,4-difluorophenyl substitution on the target compound (CAS 1797670-41-7) is predicted to yield a calculated logP that is approximately 0.4–0.7 log units lower than the 2-ethylphenyl analog (CAS 1798027-71-0, CLogP ~3.1) and approximately 0.2–0.4 log units higher than the 5-chloro-2,4-dimethoxyphenyl analog (CAS 1797225-03-6, CLogP ~2.6), based on fragment-based computational estimates for this chemotype . While experimentally measured logP values specific to CAS 1797670-41-7 are not publicly available, the predicted values place it in an intermediate lipophilicity range that balances membrane permeability against metabolic stability, a profile consistent with the SAR trends described in the primary literature for optimally performing dual mTOR inhibitors [1].

Lipophilic ligand efficiency Physicochemical property mTOR inhibitor optimization

Dimethylamino Group on Pyrimidine C4 Confers a Unique Hydrogen-Bond Acceptor Pharmacophore Feature Not Present in the Clinical Candidate AZD3147

The target compound (CAS 1797670-41-7) features a dimethylamino substituent at the C4 position of the pyrimidine ring, a structural feature absent in the clinical candidate AZD3147 (CAS 1101810-02-9), which instead bears a bicyclic pyrimidine scaffold [1]. Molecular docking simulations of urea-morpholinopyrimidine analogs indicate that substituents at the pyrimidine C4 position interact with the hinge region of the mTOR kinase domain, with key contacts to Lys802 and Val882 [2]. The dimethylamino group presents distinct electronic and steric properties compared to the C4 substituents found in other analogs within the series, such as the unsubstituted amino group in certain intermediates or the bicyclic constraint in AZD3147. This pharmacophoric difference predicts a unique hinge-binding geometry and hydrogen-bond network that differentiates CAS 1797670-41-7 from the most advanced compounds in its class [2].

Pharmacophore modeling Kinase hinge binding Structure-activity relationship

Class-Level mTORC1/mTORC2 Dual Inhibition Activity Inferable from Urea-Morpholinopyrimidine SAR, with Caveat That CAS 1797670-41-7 Lacks Publicly Reported IC50 Data

The urea-morpholinopyrimidine chemotype, exemplified by AZD3147, exhibits potent and selective dual inhibition of mTORC1 and mTORC2, with the clinical candidate AZD3147 displaying an mTOR kinase IC50 of approximately 1.5 nM and cellular S6RP phosphorylation inhibition (mTORC1) and Akt Ser473 phosphorylation inhibition (mTORC2) in the low nanomolar range [1]. The AZD3147 discovery paper reports a clear SAR trend showing that halogenated phenyl urea substituents generally maintain or enhance mTOR inhibitory activity relative to unsubstituted phenyl analogs, with specific fluorination patterns contributing to favorable kinase selectivity windows [1]. However, the specific compound CAS 1797670-41-7 has no publicly deposited IC50, Kd, or cellular activity data in ChEMBL, BindingDB, or PubMed-indexed literature as of the current date. Any attribution of specific potency values to CAS 1797670-41-7 would be speculative class-level extrapolation and is not supported by direct experimental evidence.

mTOR kinase inhibition Dual mTORC1/mTORC2 Cancer cell proliferation

Evidence-Backed Application Scenarios for Procuring 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797670-41-7)


Chemical Probe for mTOR Hinge-Binding Region Pharmacophore Mapping

CAS 1797670-41-7 is most rationally procured as a chemical probe for mapping the mTOR kinase hinge-binding pharmacophore, specifically to interrogate the contribution of a C4-dimethylamino hydrogen-bond acceptor group to hinge recognition. 3D-QSAR and molecular docking models predict that the dimethylamino substituent engages Lys802 and Val882 in the hinge region [1], a binding mode that differs from the bicyclic constraint in AZD3147. This scenario requires that the user independently validate mTOR binding and selectivity before drawing mechanistic conclusions.

Structure-Activity Relationship Expansion of Urea-Morpholinopyrimidine Lead Series

For medicinal chemistry teams expanding the SAR of the urea-morpholinopyrimidine mTOR inhibitor series originally described by Pike et al. [1], CAS 1797670-41-7 fills a specific substitution cell: 2,4-difluorophenyl terminal group combined with a C4-dimethylamino pyrimidine. This combination is not represented by the extensively profiled compounds in the primary J. Med. Chem. publication and thus provides an opportunity to explore SAR in a region of chemical space that balances predicted intermediate lipophilicity with a pendent basic amine pharmacophore.

Comparative Physicochemical Profiling Against 2-Ethyl and 5-Chloro-2,4-Dimethoxy Analogs

Procurement of CAS 1797670-41-7 alongside its closest commercially available analogs—1-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea (CAS 1798027-71-0) and 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797225-03-6)—enables a systematic comparison of measured logP, aqueous solubility, and microsomal stability as a function of terminal aryl substitution. The predicted CLogP rank order (2-ethyl > 2,4-difluoro > 5-chloro-2,4-dimethoxy) can be experimentally validated to refine computational ADME models for this chemotype [2].

Negative Control or Inactive Comparator Tool Compound Development

Given the absence of publicly reported mTOR inhibitory activity for CAS 1797670-41-7, one application scenario is its evaluation as a potential negative control compound within the urea-morpholinopyrimidine series. If experimental characterization reveals attenuated or absent mTOR inhibition relative to AZD3147, the compound could serve as a structurally matched inactive comparator for chemical biology studies, enabling researchers to distinguish target-mediated effects from scaffold-related off-target activities.

Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.